molecular formula C20H18N4O4 B2593800 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid CAS No. 943918-76-1

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid

Cat. No.: B2593800
CAS No.: 943918-76-1
M. Wt: 378.388
InChI Key: GOPNHTQASZJISG-UHFFFAOYSA-N
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Description

This compound is a triazole-containing derivative featuring a 1,2,3-triazole core linked to an acetic acid moiety and a fluorenylmethyloxycarbonyl (Fmoc)-protected aminomethyl group. The Fmoc group is widely utilized in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for high regioselectivity (1,4-substitution) and efficiency . This compound is primarily employed in solid-phase peptide synthesis (SPPS) and bioconjugation, leveraging its stability and compatibility with orthogonal protection strategies.

Properties

IUPAC Name

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(26)11-24-10-13(22-23-24)9-21-20(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,18H,9,11-12H2,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPNHTQASZJISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CN(N=N4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943918-76-1
Record name 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid, often referred to as Fmoc-Triazole Acetic Acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a triazole moiety, which are known to enhance the stability and bioactivity of various pharmaceutical agents.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 343.36 g/mol
  • CAS Number : 2171831-37-9
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilitySoluble in organic solvents

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating biological activity. The Fmoc group provides steric hindrance that can protect the active site during reactions, allowing for selective interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The specific biological activity of 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid against these pathogens remains to be fully characterized but suggests potential as an antibacterial agent.

Anticancer Activity

Triazole-containing compounds have also been investigated for their anticancer properties. A study on structurally similar triazole derivatives indicated that they could induce apoptosis in cancer cell lines through inhibition of specific kinases involved in cell proliferation. The potential cytotoxic effects of 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid warrant further exploration.

Case Studies

  • Triazole Derivatives in Cancer Therapy :
    • A study published in Molecules highlighted the synthesis of various triazole derivatives and their evaluation against human cancer cell lines. Compounds with similar structures exhibited IC₅₀ values ranging from 5 to 20 µM against colon cancer cells, indicating significant anticancer potential (source: MDPI) .
  • Antimicrobial Screening :
    • Another research article reported the synthesis and biological evaluation of several triazole derivatives against Mycobacterium tuberculosis. While specific data on the compound is limited, related compounds showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Influence : The 1,2,3-triazole core (target compound) offers metabolic stability and inertness under physiological conditions, contrasting with pyridine (electron-deficient) or benzimidazole (basic) cores, which may alter solubility or reactivity .
  • Functional Group Diversity : Acetamide (e.g., ) or allyl ester () substituents modify hydrophilicity and coupling efficiency compared to the acetic acid group in the target compound.
  • Linker Flexibility: Phenoxy () or ether linkages () introduce conformational rigidity, whereas triazoles provide a planar, rigid spacer ideal for bioconjugation .

Physicochemical Properties

Property Target Compound 3-{Fmoc-amino}-6-methyl-2-oxo-pyridinyl acetic acid (4-{Fmoc-amino}phenoxy)acetic acid
Molecular Weight ~397.4 g/mol ~408.4 g/mol ~403.4 g/mol
Solubility (Polarity) Moderate (DMSO, DMF) Low (hydrophobic pyridone) Low (aromatic phenoxy)
Melting Point Not reported 215–217°C (decomposes) 180–182°C
Stability Stable to bases Sensitive to strong acids/bases Stable under acidic conditions

Key Trends :

  • The pyridinyl derivative () exhibits lower solubility due to its hydrophobic methyl-ketone group.
  • Phenoxy-containing compounds () display higher thermal stability, likely due to aromatic stacking.

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